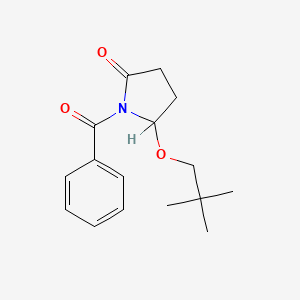![molecular formula C16H24ClF3N4 B8428746 2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine](/img/structure/B8428746.png)
2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine ring, and a trifluoromethyl group attached to a pyrimidine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of 2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrimidine core using tert-butyl halides in the presence of a strong base.
Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine derivatives and suitable leaving groups.
Incorporation of the trifluoromethyl group: This can be achieved through radical trifluoromethylation reactions using trifluoromethylating agents such as CF3I or CF3SO2Cl under photochemical or thermal conditions.
Analyse Des Réactions Chimiques
2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chloropropyl group, leading to the formation of various substituted derivatives.
Trifluoromethylation: The trifluoromethyl group can participate in radical reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery programs.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins .
Comparaison Avec Des Composés Similaires
2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine can be compared with other similar compounds, such as:
4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: This compound also contains tert-butyl groups and a pyridine core, but lacks the piperazine and trifluoromethyl groups.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a piperidine ring and a tert-butyl group, but does not have the pyrimidine or trifluoromethyl groups.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound includes a piperidine ring and a tert-butyl group, but differs in the presence of a boronate ester group instead of the trifluoromethyl group.
Propriétés
Formule moléculaire |
C16H24ClF3N4 |
|---|---|
Poids moléculaire |
364.84 g/mol |
Nom IUPAC |
2-tert-butyl-4-[4-(3-chloropropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H24ClF3N4/c1-15(2,3)14-21-12(16(18,19)20)11-13(22-14)24-9-7-23(8-10-24)6-4-5-17/h11H,4-10H2,1-3H3 |
Clé InChI |
CQPXHPVFGKEHDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Phenylpyrazolo[1,5-a]pyrimidine-3-acetic acid](/img/structure/B8428715.png)
![Carbonothioic acid, O-[(acetyloxy)methyl] S-ethyl ester](/img/structure/B8428718.png)
![Guanidine, N-[3-hydroxy-5-(trifluoromethyl)phenyl]-](/img/structure/B8428721.png)




